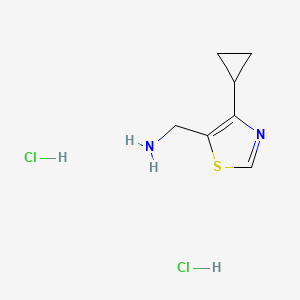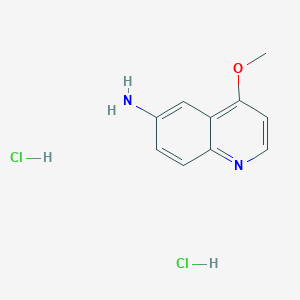
4-Methoxyquinolin-6-amine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methoxyquinolin-6-amine dihydrochloride is a chemical compound with the molecular formula C10H11Cl2N2O. It is a derivative of quinoline, a heterocyclic aromatic organic compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxyquinolin-6-amine dihydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-methoxyquinoline.
Amination: The 4-methoxyquinoline undergoes an amination reaction to introduce the amine group at the 6-position.
Formation of Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by reacting the amine with hydrochloric acid.
Various methods can be employed to achieve these steps, including traditional heating, microwave-assisted synthesis, and the use of catalysts to improve yield and selectivity .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield, purity, and cost-effectiveness. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also explored to minimize environmental impact .
化学反応の分析
Types of Reactions
4-Methoxyquinolin-6-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form quinoline derivatives with different functional groups.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions to form various substituted quinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in medicinal and synthetic organic chemistry .
科学的研究の応用
4-Methoxyquinolin-6-amine dihydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the treatment of infectious diseases and cancer.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
作用機序
The mechanism of action of 4-Methoxyquinolin-6-amine dihydrochloride involves its interaction with various molecular targets and pathways. The compound can bind to DNA and proteins, affecting their function. It may also interfere with cellular signaling pathways, leading to its biological effects. The exact molecular targets and pathways involved are still under investigation .
類似化合物との比較
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Amodiaquine: Another antimalarial drug with structural similarities to 4-Methoxyquinolin-6-amine dihydrochloride.
Quinine: An alkaloid used to treat malaria, with a quinoline backbone.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy and amine groups at specific positions on the quinoline ring make it a valuable intermediate for synthesizing various derivatives with potential therapeutic applications .
特性
分子式 |
C10H12Cl2N2O |
|---|---|
分子量 |
247.12 g/mol |
IUPAC名 |
4-methoxyquinolin-6-amine;dihydrochloride |
InChI |
InChI=1S/C10H10N2O.2ClH/c1-13-10-4-5-12-9-3-2-7(11)6-8(9)10;;/h2-6H,11H2,1H3;2*1H |
InChIキー |
JYRBSXCKHJTZGB-UHFFFAOYSA-N |
正規SMILES |
COC1=C2C=C(C=CC2=NC=C1)N.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


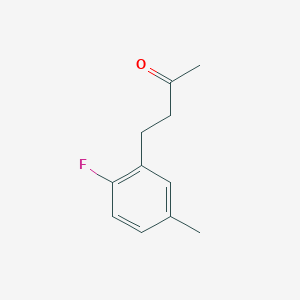
![rac-3-[(1R,2S)-2-fluorocyclopropyl]phenol](/img/structure/B15320963.png)
![1-[5-Fluoro-2-(morpholin-4-yl)phenyl]ethan-1-aminedihydrochloride](/img/structure/B15320967.png)
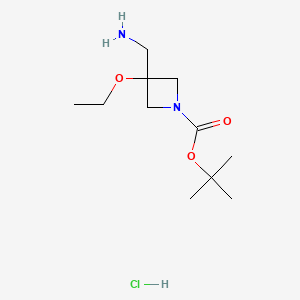
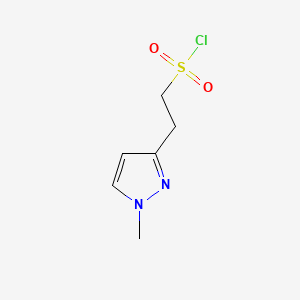
![Imidazo[1,2-a]pyridine-2-carboximidamide](/img/structure/B15320988.png)
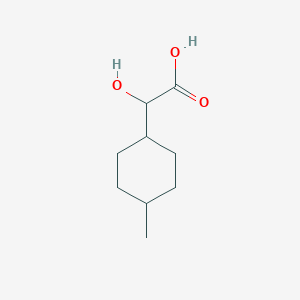

![rac-1-[(3aR,6aR)-3aH,4H,6H,6aH-furo[3,4-d][1,2]oxazol-3-yl]ethan-1-aminehydrochloride,cis](/img/structure/B15321009.png)


![{5-Methylspiro[2.3]hexan-5-yl}methanol](/img/structure/B15321029.png)

